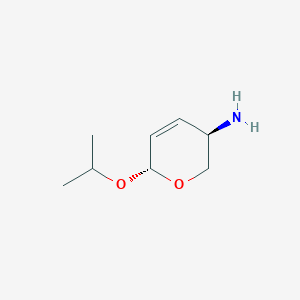
2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) is a chemical compound with the molecular formula C8H17NO2 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) typically involves the hydrogenation of pyran derivatives. One common method is the hydrogenation of pyran-3-amine in the presence of hydrogen gas and a suitable catalyst under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of high-purity reagents and catalysts is essential to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce more saturated amines or alcohols.
Aplicaciones Científicas De Investigación
2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used as an additive in metal surface treatment and as a ligand in catalytic processes.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the pyran ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-2H-pyran-3-amine: A similar compound with a saturated pyran ring.
N,N-Dimethyltetrahydro-2H-pyran-3-amine: A derivative with additional methyl groups on the amine nitrogen.
Uniqueness
2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) is unique due to the presence of the 1-methylethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(3R,6R)-6-propan-2-yloxy-3,6-dihydro-2H-pyran-3-amine |
InChI |
InChI=1S/C8H15NO2/c1-6(2)11-8-4-3-7(9)5-10-8/h3-4,6-8H,5,9H2,1-2H3/t7-,8-/m1/s1 |
Clave InChI |
WLIOOTZUVWTBSS-HTQZYQBOSA-N |
SMILES isomérico |
CC(C)O[C@@H]1C=C[C@H](CO1)N |
SMILES canónico |
CC(C)OC1C=CC(CO1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




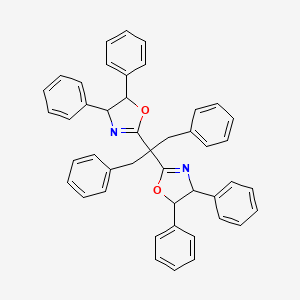

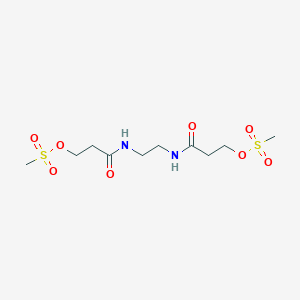
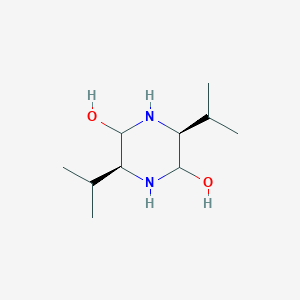
![[(2Z)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N'-phenylcarbamimidothioate](/img/structure/B13823045.png)
![1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro-](/img/structure/B13823052.png)
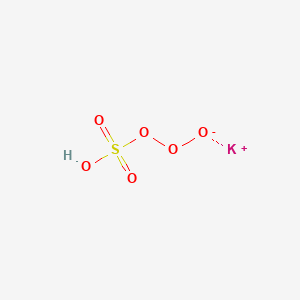
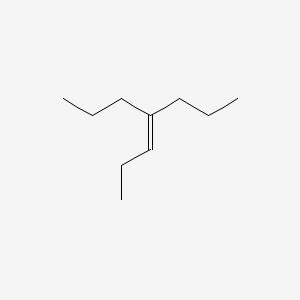
![(5E)-5-{(2Z)-2-[3-(2-hydroxyethyl)naphtho[2,1-d][1,3]thiazol-2(3H)-ylidene]ethylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823075.png)
![{4-[2-(biphenyl-4-yl)-4-phenyl-1H-imidazol-5-yl]phenyl}(phenyl)methanone](/img/structure/B13823078.png)


